molecular formula C13H18N2O2 B8790181 1-[2-(4-Nitrophenyl)ethyl]piperidine CAS No. 5339-15-1

1-[2-(4-Nitrophenyl)ethyl]piperidine

Cat. No.: B8790181
CAS No.: 5339-15-1
M. Wt: 234.29 g/mol
InChI Key: NYPUAPKNWBOVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Nitrophenyl)ethyl]piperidine is a chemical compound of significant interest in advanced chemical and pharmacological research, serving as a versatile synthetic intermediate. This piperidine derivative is cataloged under PubChem CID 165866004 and is characterized by the molecular formula C13H18N2O2 . The core research value of this compound lies in its role as a fundamental building block for the synthesis of more complex molecules. Its structure, featuring a piperidine ring linked to a nitrophenyl group via an ethyl chain, is a key motif in medicinal chemistry exploration. Researchers utilize this compound in the development of novel heterocyclic compounds, such as 1,3,4-oxadiazoles, which are investigated for potential antibacterial properties . Furthermore, piperidine-based structures are extensively studied in neuroscience research, particularly in the design and synthesis of new benzamide derivatives evaluated as potential acetylcholinesterase inhibitors for Alzheimer's disease research . It is crucial to distinguish this compound from the scheduled substance W-18, which, while sharing a similar "1-(4-nitrophenylethyl)piperidine" backbone, is a distinct sulfonamide derivative with a different molecular structure and pharmacological profile . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5339-15-1

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]piperidine

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-6-4-12(5-7-13)8-11-14-9-2-1-3-10-14/h4-7H,1-3,8-11H2

InChI Key

NYPUAPKNWBOVQV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis and Characterization

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the N-alkylation of piperidine (B6355638) with a suitable 2-(4-nitrophenyl)ethyl halide, such as 1-(2-bromoethyl)-4-nitrobenzene or 1-(2-chloroethyl)-4-nitrobenzene. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

The general reaction scheme is as follows:

Step 1: Nitration of a suitable starting material to introduce the nitro group. For instance, the nitration of ethylbenzene (B125841) or a similar precursor could be a potential route to obtain a 4-nitrophenylethyl derivative. uobabylon.edu.iqyoutube.com

Step 2: Halogenation of the ethyl side chain. This would create the necessary electrophile for the subsequent alkylation step.

Step 3: N-alkylation of piperidine. The final step involves the reaction of the 2-(4-nitrophenyl)ethyl halide with piperidine. researchgate.net

Commonly used bases for this type of alkylation include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide. researchgate.net

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 5339-15-1
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Boiling Point 358.7 °C at 760 mmHg
Density 1.128 g/cm³
Refractive Index 1.558

Spectroscopic Data

1H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the protons of the piperidine ring and the 4-nitrophenylethyl group. The aromatic protons on the nitro-substituted phenyl ring would likely appear as two doublets in the downfield region (typically between 7.0 and 8.5 ppm). The methylene (B1212753) protons of the ethyl chain and the piperidine ring would appear in the upfield region. The integration of these signals would correspond to the number of protons in each environment. researchgate.netmdpi.com

13C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum would provide information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbons of the piperidine ring, the ethyl chain, and the aromatic ring. The carbon attached to the nitro group and the carbons of the piperidine ring adjacent to the nitrogen would have characteristic chemical shifts. researchgate.netmdpi.com

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of this compound (234.29). The fragmentation pattern would likely show characteristic losses of fragments such as the nitro group or parts of the piperidine ring. miamioh.eduuni-saarland.de

Infrared Spectroscopy

The Infrared (IR) spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks would include strong symmetric and asymmetric stretching vibrations for the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations. nist.govnist.govchemicalbook.com

Intramolecular Cyclization Approaches for Piperidine Scaffolds

Intramolecular cyclization strategies involve the formation of a C-N or C-C bond within a single molecule to close the six-membered ring. nih.gov These approaches often offer good control over stereochemistry. For the synthesis of the target compound, a linear precursor containing a nitrogen atom and a suitable electrophilic or reactive site at the appropriate distance would be required.

Key intramolecular approaches include:

Metal-Catalyzed Cyclization : Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can form piperidine rings under mild conditions. organic-chemistry.org A precursor such as N-(hept-6-en-1-yl)-2-(4-nitrophenyl)ethan-1-amine could theoretically undergo such a cyclization.

Radical-Mediated Cyclization : Radical cyclizations, for instance, using a cobalt(II) catalyst on linear amino-aldehydes, can produce piperidine rings. nih.gov This method involves the formation of a C-C bond.

Reductive Amination/Cyclization : An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can lead to piperidine formation. nih.gov This proceeds through an acid-mediated functionalization of the alkyne.

Nucleophilic Substitution : A common and straightforward method involves the intramolecular cyclization of haloamines. For instance, a precursor like 1-amino-5-halopentane, already bearing the 4-nitrophenylethyl group on the nitrogen, could cyclize to form the desired piperidine ring.

Cyclization StrategyDescriptionPotential Precursor Feature
Metal-Catalyzed Hydroamination Palladium or Rhodium catalysts facilitate the addition of an amine to an alkene within the same molecule. organic-chemistry.orgAn amino group and a terminal alkene separated by a five-carbon chain.
Radical Cyclization A radical is generated on the acyclic chain, which then attacks another part of the molecule to form the ring. nih.govAn amino-aldehyde or a 1,6-enyne structure.
Aza-Michael Reaction Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile group. nih.govA precursor with an amine and a Michael acceptor appropriately spaced.

Intermolecular Reactions in Piperidine Synthesis

Intermolecular strategies construct the piperidine ring by combining two or more separate acyclic molecules. These methods are often convergent and efficient for creating molecular diversity.

Two-Component Reactions : The condensation of primary amines with dialdehydes or their equivalents, followed by reductive cyclization, is a classic approach. For the target molecule, piperidine itself could be formed and then functionalized. Alternatively, a [5+1] annulation, which combines a five-carbon dianion equivalent with an electrophilic nitrogen source, could be employed. nih.gov Reductive amination, involving the reaction of an amine with a ketone or aldehyde, is a fundamental method for C-N bond formation in these syntheses. nih.gov

Multi-Component Reactions (MCRs) : MCRs, such as the Mannich reaction, can assemble complex piperidine structures in a single step from three or more starting materials. rsc.org A biosynthetic-inspired approach could use a vinylogous Mannich reaction to create a dihydropyridinone intermediate, which can then be reduced to the corresponding piperidine. rsc.org

Intermolecular StrategyDescriptionReactant Types
Reductive Amination Condensation of an amine with a dicarbonyl compound (e.g., glutaraldehyde) followed by reduction. nih.govPrimary amine, dialdehyde/diketone.
[5+1] Annulation A five-carbon component reacts with a one-atom (nitrogen) component to form the six-membered ring. nih.gov1,5-dihalide or equivalent, primary amine.
Diels-Alder Reaction A [4+2] cycloaddition between a diene and a dienophile containing a nitrogen atom (e.g., an imine). nih.govAza-diene, alkene or alkyne.

Hydrogenation and Reduction Strategies for Ring Saturation

One of the most direct and widely used methods for synthesizing piperidine derivatives is the hydrogenation of the corresponding pyridine precursor. researchgate.net This approach is attractive due to the vast commercial availability of substituted pyridines. In this context, the synthesis would begin with a substituted pyridine, which is then reduced to the saturated piperidine ring.

The key reaction would be the reduction of 1-[2-(4-nitrophenyl)ethyl]pyridin-1-ium or a related neutral pyridine.

Catalytic Hydrogenation : This is a common industrial process involving the use of hydrogen gas and a heterogeneous or homogeneous catalyst. researchgate.net Various catalysts have been developed for this transformation, with reaction conditions often requiring elevated temperature and pressure. acs.org

Rhodium (Rh) Catalysts : Carbon-supported rhodium (Rh/C) has been shown to be effective for the complete hydrogenation of pyridines at 80 °C and 5 atm of H₂ pressure in water. organic-chemistry.org

Molybdenum Nitride (γ-Mo₂N) Catalysts : Density functional theory (DFT) studies suggest that the hydrogenation of pyridine to piperidine can proceed efficiently over γ-Mo₂N surfaces. scholaris.ca

Palladium (Pd) Catalysts : The use of palladium on carbon (Pd/C) with ammonium (B1175870) formate allows for the efficient reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

Electrocatalytic Hydrogenation : An alternative to high-pressure thermal hydrogenation is electrocatalytic hydrogenation. This method can be performed at ambient temperature and pressure. acs.orgnih.gov Using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer, pyridine can be converted to piperidine with high yield (98%) and efficiency. acs.orgnih.gov This process avoids the need for high-pressure H₂ gas and often proceeds without side products like tetrahydropyridine. acs.org

Chemical Reduction : Reagents like sodium in ethanol can reduce pyridine to piperidine, although this method may not be compatible with other functional groups, such as the nitro group in the target molecule. sciencemadness.org

Hydrogenation MethodCatalyst/ReagentConditionsAdvantages
Thermal Catalytic Rh/C organic-chemistry.org80 °C, 5 atm H₂High conversion, applicable to various substrates.
Electrocatalytic Rh/C acs.orgnih.govAmbient temp & pressureMild conditions, high efficiency, avoids pressurized H₂.
Transfer Hydrogenation Pd/C, Ammonium Formate organic-chemistry.orgMildAvoids strong acids and harsh reagents.
Chemical Reduction Na in Ethanol sciencemadness.orgRefluxDoes not require specialized pressure equipment.

Installation of the 4-Nitrophenylethyl Moiety

The 4-nitrophenylethyl group can be attached to the piperidine nitrogen either before or after the formation of the heterocyclic ring. The most common approach involves the N-alkylation of a pre-formed piperidine ring.

Nucleophilic Substitution Reactions in Nitrophenyl Derivative Synthesis

Nucleophilic substitution is a fundamental strategy for forming the C-N bond between the piperidine ring and the side chain.

N-Alkylation of Piperidine : The most direct synthesis of the title compound involves the reaction of piperidine with a 2-(4-nitrophenyl)ethyl electrophile. This is a standard Sₙ2 reaction where the nitrogen atom of piperidine acts as the nucleophile. The leaving group on the ethyl chain is typically a halide (Br, I) or a sulfonate ester (tosylate, mesylate, nosylate). google.com The reaction is often carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the acid generated.

Piperidine + 1-(2-bromoethyl)-4-nitrobenzene → this compound + HBr

Nucleophilic Aromatic Substitution (SₙAr) : While not directly applicable for attaching an ethyl linker, the SₙAr reaction is a key method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups like a nitro group. nih.gov For example, piperidine readily reacts with 1-fluoro-4-nitrobenzene to yield 1-(4-nitrophenyl)piperidine. This highlights the high reactivity of the piperidine nucleophile towards activated nitroaromatic systems. The synthesis of the target compound relies on an aliphatic substitution, but the principles of nucleophilicity are similar.

Reaction TypeSubstratesReagents/ConditionsMechanism
N-Alkylation Piperidine, 1-(2-haloethyl)-4-nitrobenzeneBase (K₂CO₃), Solvent (Acetonitrile)Sₙ2
SₙAr (for comparison) Piperidine, 1-Fluoro-4-nitrobenzene Reflux in AcetonitrileAddition-Elimination

Coupling Reactions for Side-Chain Elaboration

Modern cross-coupling reactions provide powerful tools for C-C and C-N bond formation, offering alternative routes to construct the 4-nitrophenylethyl side-chain or attach it to the piperidine ring.

Palladium-Catalyzed Cross-Coupling : While less direct, a cross-coupling strategy could be envisioned. For example, a Heck reaction between 1-vinylpiperidine and 1-iodo-4-nitrobenzene could form an enamine intermediate, which would then require reduction to yield the final product. More practically, a Suzuki or Stille coupling could be used to construct a precursor. For instance, coupling 4-nitrophenylboronic acid with a vinyl halide followed by reduction and functionalization could generate the 2-(4-nitrophenyl)ethyl moiety. nih.gov

Reductive Amination : An alternative approach involves the reductive amination of 4-nitrophenylacetaldehyde with piperidine. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Piperidine + (4-Nitrophenyl)acetaldehyde + [Reducing Agent] → this compound

This method is highly efficient and avoids the need to prepare potentially unstable haloalkane precursors.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the N-alkylation of piperidine to yield this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and stoichiometry of the reactants. The primary goal of optimization is to maximize the yield of the desired tertiary amine while minimizing the formation of byproducts, such as quaternary ammonium salts.

Choice of Base: A base is often employed to neutralize the hydrohalic acid that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic. Common bases for this type of reaction include inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or stronger bases like sodium hydride (NaH) in anhydrous conditions. The choice of base can influence the reaction rate and selectivity. For instance, using a solid-supported base can simplify the work-up procedure.

Solvent Selection: The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are frequently used for N-alkylation reactions. These solvents are effective at solvating the transition state and promoting the SN2 reaction mechanism. The selection of the solvent can also affect the reaction temperature and the solubility of the base.

Temperature Control: The reaction temperature is a critical parameter to control. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction time and product purity. Room temperature is often a starting point, with heating applied if the reaction is sluggish.

Stoichiometry: The molar ratio of the reactants is another important factor. To avoid the formation of a quaternary ammonium salt, which can occur if the product reacts further with the alkylating agent, it is common to use a slight excess of the piperidine nucleophile. However, a large excess can make purification more challenging. Careful control of the stoichiometry, often with the slow addition of the alkylating agent to a solution of piperidine, can enhance the selectivity for the desired tertiary amine. researchgate.net

The following interactive table summarizes typical conditions that can be optimized for the synthesis of this compound via N-alkylation.

ParameterVariation 1Variation 2Variation 3Rationale for Optimization
Base K₂CO₃NaHTriethylamine (Et₃N)To neutralize the acid byproduct and maintain the nucleophilicity of piperidine. The strength and solubility of the base affect the reaction rate.
Solvent DMFAcetonitrileTHFThe polarity and aprotic nature of the solvent can influence the rate of the SN2 reaction.
Temperature Room Temp.50 °C80 °CTo increase the reaction rate, but must be balanced against the potential for side reactions.
Alkylating Agent 2-(4-Nitrophenyl)ethyl bromide2-(4-Nitrophenyl)ethyl iodide2-(4-Nitrophenyl)ethyl tosylateThe leaving group ability (I > Br > OTs) affects the reaction rate.
Stoichiometry (Piperidine:Alkylating Agent) 1.1 : 11.5 : 12 : 1Using an excess of piperidine can help to minimize the formation of quaternary ammonium salts.

Detailed research findings would involve systematically varying these parameters and analyzing the product yield and purity, for instance by gas chromatography or NMR spectroscopy, to determine the optimal set of conditions.

Advanced Structural Elucidation and Characterization

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to the characterization of 1-[2-(4-Nitrophenyl)ethyl]piperidine, offering a detailed view into its molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are indispensable tools for elucidating the precise arrangement of atoms and functional groups.

NMR spectroscopy is the most powerful method for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural confirmation by identifying the number and type of unique proton and carbon environments in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three main parts of the molecule: the 4-nitrophenyl group, the ethyl linker, and the piperidine (B6355638) ring. The aromatic protons of the 4-nitrophenyl group typically appear as a characteristic AA'BB' system, resulting in two distinct doublets in the downfield region (δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons of the ethyl bridge (-CH₂-CH₂) are expected to appear as two triplets in the aliphatic region, with the methylene (B1212753) group adjacent to the piperidine nitrogen being slightly more shielded than the one attached to the aromatic ring. The protons on the piperidine ring would produce complex multiplets in the upfield region (δ 1.0-3.0 ppm). chemicalbook.com

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbons of the 4-nitrophenyl ring would appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group being significantly deshielded. The ethyl and piperidine carbons would resonate in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to -NO₂) ~ 8.1 - 8.2 Doublet
Aromatic (meta to -NO₂) ~ 7.3 - 7.5 Doublet
Ethyl (-CH₂-Ar) ~ 2.8 - 3.0 Triplet
Ethyl (-CH₂-N) ~ 2.6 - 2.8 Triplet
Piperidine (α to N) ~ 2.4 - 2.6 Multiplet
Piperidine (β to N) ~ 1.5 - 1.7 Multiplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic (C-NO₂) ~ 146 - 148
Aromatic (C-CH₂) ~ 147 - 149
Aromatic (CH, ortho to -NO₂) ~ 129 - 131
Aromatic (CH, meta to -NO₂) ~ 123 - 125
Ethyl (-CH₂-Ar) ~ 33 - 35
Ethyl (-CH₂-N) ~ 58 - 60
Piperidine (α to N) ~ 54 - 56
Piperidine (β to N) ~ 25 - 27

Dynamic NMR (DNMR) is a specialized technique used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes. The piperidine ring in this compound is not planar and exists predominantly in a chair conformation. This chair form can undergo a ring inversion process, interconverting between two chair conformers.

At room temperature, this chair-chair interconversion is typically rapid on the NMR timescale. As a result, the signals for axial and equatorial protons on the piperidine ring are averaged, appearing as a single, often broad, resonance for each methylene group. However, by lowering the temperature (Variable-Temperature NMR), this inversion can be slowed. Below a certain temperature, known as the coalescence temperature, the interconversion becomes slow enough that separate signals for the distinct axial and equatorial protons can be resolved.

This technique allows for the determination of the energy barrier (ΔG‡) for the ring inversion process. Furthermore, it can provide insights into the conformational preference of the bulky 2-(4-nitrophenyl)ethyl substituent on the nitrogen atom. Steric hindrance generally favors placing large substituents in the equatorial position to minimize unfavorable 1,3-diaxial interactions. DNMR studies would therefore be expected to confirm that the conformer with the equatorial substituent is the major species in solution.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding network of the molecule.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would display key cross-peaks that confirm the structural fragments:

A correlation between the two aromatic doublets, confirming their ortho relationship.

A cross-peak between the two triplets of the ethyl bridge, confirming the -CH₂-CH₂- connectivity.

Correlations between the protons of the ethyl bridge and the adjacent protons on the aromatic ring and piperidine ring, respectively.

A network of correlations within the piperidine ring, connecting the α-protons to the β-protons, and the β-protons to the γ-protons, thus tracing the entire spin system of the ring.

Heteronuclear Single Quantum Coherence (HSQC) : An HSQC experiment maps protons directly to the carbons they are attached to. This is essential for assigning the carbon signals based on the already assigned proton signals. The HSQC spectrum would show a correlation peak for every C-H bond in the molecule, for example:

A cross-peak connecting the aromatic proton signal at ~8.1 ppm to its corresponding carbon signal at ~129 ppm.

A cross-peak linking the α-piperidine proton signal at ~2.5 ppm to the α-piperidine carbon signal at ~54 ppm.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity about the atomic connectivity.

Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific functional groups, making it an excellent tool for functional group identification.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. uobasrah.edu.iq The most prominent and diagnostic peaks are associated with the nitro group, the aromatic ring, and the aliphatic C-H bonds of the ethyl and piperidine moieties.

Key expected vibrational frequencies include:

Nitro Group (NO₂): Two strong and characteristic stretching vibrations are expected: an asymmetric stretch typically around 1525-1500 cm⁻¹ and a symmetric stretch around 1355-1335 cm⁻¹. These bands are definitive proof of the nitro functionality. researchgate.net

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to several bands in the 1610-1450 cm⁻¹ region.

Aliphatic Moieties: The C-H stretching vibrations of the methylene groups in the piperidine and ethyl fragments are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). nist.gov

C-N Bond: The stretching vibration of the tertiary amine C-N bond is typically found in the fingerprint region, around 1200-1100 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2950 - 2850 Strong
Aromatic C=C Stretch 1610 - 1450 Medium-Strong
Nitro (NO₂) Asymmetric Stretch 1525 - 1500 Strong
Nitro (NO₂) Symmetric Stretch 1355 - 1335 Strong

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. researchgate.netresearchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) can measure mass to the third or fourth decimal place. researchgate.netresearchgate.net This high accuracy enables the differentiation between compounds that might have the same nominal mass but different elemental formulas. scbt.com

For this compound, with a molecular formula of C13H18N2O2, HRMS provides an exact mass measurement that serves as a primary confirmation of its identity. The high resolving power of HRMS allows for the confident assignment of a molecular formula from the measured mass, a critical step in structural confirmation. nih.gov

ParameterValue
Molecular FormulaC₁₃H₁₈N₂O₂
Calculated Exact Mass ([M+H]⁺)235.14410
Typical HRMS Measured Mass ([M+H]⁺)235.1443
Mass Accuracy (ppm)< 5 ppm

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the separation, detection, and identification of compounds in complex mixtures. nih.govresearchgate.net For a compound like this compound, LC-MS is invaluable for analysis in various matrices, including reaction mixtures or biological samples.

The process involves injecting the sample into a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column (e.g., C18), where the compound is separated from other components based on its polarity. mdpi.com The eluent from the LC column is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺. The mass spectrometer then detects this ion, confirming the presence and molecular weight of the target compound. scielo.br Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.comscielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds, making it well-suited for the purity assessment of this compound. mmu.ac.ukresearchgate.net The technique separates volatile impurities from the main compound in the gas chromatograph before they are detected and identified by the mass spectrometer. researchgate.net

In GC-MS analysis, the compound is vaporized and passed through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. Upon exiting the column, the molecules are ionized, typically by electron ionization (EI), which causes predictable fragmentation. nih.gov The resulting mass spectrum is a chemical fingerprint characterized by a molecular ion peak (if stable enough) and various fragment ions. chemguide.co.uk The fragmentation pattern provides crucial structural information. For this compound, characteristic fragments would arise from cleavage of the ethyl linker and fragmentation of the piperidine ring. miamioh.eduresearchgate.net

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/Origin
234[M]⁺, Molecular Ion
148[M - C₅H₁₀N]⁺, Cleavage of the bond between the ethyl group and piperidine nitrogen
120[C₈H₈O]⁺, Fragment from the nitrophenylethyl moiety
98[C₆H₁₂N]⁺, Piperidinylethyl fragment
84[C₅H₁₀N]⁺, Piperidine ring fragment

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystal. rsc.orgmdpi.com While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related structures, such as salts of 4-(4-nitrophenyl)piperazine, provides valuable insights into the expected molecular geometry. nih.govnih.govnih.govnih.gov

Crystallographic Data for an Analogous 4-(4-Nitrophenyl)piperazinium Salt nih.govnih.gov
ParameterTypical Value
Crystal SystemTriclinic or Monoclinic
Space GroupP-1 or P2₁/c
Piperidine/Piperazine ConformationChair
C-N (Aromatic) Bond Length~1.37 Å
N-O (Nitro) Bond Length~1.23 Å
Dihedral Angle (Piperidine/Phenyl)Variable, influences packing

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. nih.gov In compounds containing nitrophenyl and piperidine moieties, C-H···O hydrogen bonds and π-π stacking are significant forces that direct the crystal packing. nih.govnih.gov

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are effective hydrogen bond acceptors. Weak C-H···O hydrogen bonds can form between these oxygen atoms and hydrogen atoms on the phenyl ring or the piperidine ring of adjacent molecules. nih.govrsc.org These interactions link molecules into chains, sheets, or more complex three-dimensional networks, contributing significantly to the stability of the crystal structure. researchgate.net

π-π Stacking: The electron-deficient nitrophenyl ring can engage in π-π stacking interactions with the phenyl rings of neighboring molecules. researchgate.netrsc.org These interactions, characterized by face-to-face or offset arrangements of the aromatic rings, are a common feature in the crystal packing of aromatic nitro compounds and contribute to the formation of layered or columnar structures. nih.govmdpi.com

Common Intermolecular Interactions in Nitrophenyl-Piperidine/-Piperazine Crystals nih.govnih.gov
Interaction TypeDescriptionTypical Distance
C-H···O Hydrogen BondInteraction between a C-H donor and a nitro-group oxygen acceptor.H···O distance: ~2.4 - 2.6 Å
π-π StackingAttractive interaction between the aromatic π-systems of nitrophenyl rings.Centroid-to-centroid distance: ~3.5 - 4.0 Å

Conformational Analysis of the Piperidine Ring and Substituents

Theoretical Predictions of Conformational Preferences and Energy Barriers

A comprehensive theoretical investigation into the conformational preferences of this compound is not available in the current scientific literature. However, general principles of conformational analysis and computational studies on analogous structures can provide valuable insights.

The piperidine ring is expected to exist predominantly in a chair conformation . The primary conformational questions for this molecule revolve around:

The orientation of the lone pair on the nitrogen atom.

The rotational isomers (rotamers) of the ethyl bridge.

Computational Approaches: Theoretical predictions for such a molecule would typically employ quantum mechanical methods, such as Density Functional Theory (DFT). These calculations can be used to:

Optimize the geometry of various possible conformers.

Calculate the relative energies of these conformers to determine the most stable structures.

Map the potential energy surface for the rotation around key single bonds to determine the energy barriers between different conformations.

For the N-substituent, both equatorial and axial orientations on the piperidine ring are possible. Generally, bulky substituents favor the equatorial position to avoid steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). Therefore, it is highly probable that the 2-(4-nitrophenyl)ethyl group predominantly occupies the equatorial position .

The flexibility of the ethyl linker introduces additional conformational possibilities. Rotation around the C-C and N-C bonds of the ethyl group would lead to a variety of spatial arrangements of the nitrophenyl group relative to the piperidine ring. Theoretical calculations would be necessary to identify the lowest energy rotamers and the energy barriers separating them.

Interactive Data Table: Predicted Relative Energies of Hypothetical Conformations

The following table is a hypothetical representation of data that would be generated from DFT calculations, as specific literature is unavailable. The energy values are illustrative.

ConformerN-Substituent OrientationEthyl Bridge Torsion Angle (N-C-C-C)Relative Energy (kcal/mol)
1 Equatorialanti (180°)0.00
2 Equatorialgauche (60°)1.5
3 Axialanti (180°)4.2
4 Axialgauche (60°)5.8

This hypothetical data suggests that the conformer with the equatorial substituent and an anti-periplanar arrangement of the ethyl bridge is the most stable.

Experimental Validation of Solution and Gas-Phase Conformations

Direct experimental validation of the conformational preferences of this compound in either the solution or gas phase has not been reported in the scientific literature. However, several powerful techniques are available for such studies.

Gas-Phase Electron Diffraction (GED): Gas-phase electron diffraction is a primary technique for determining the geometric structure of molecules free from intermolecular interactions that are present in condensed phases. A GED experiment provides information about the bond lengths, bond angles, and torsional angles of a molecule. For a flexible molecule like this compound, the experimental data would represent an average of all conformations present in the gas phase at the temperature of the experiment. By combining experimental GED data with theoretical calculations, it is often possible to determine the relative populations of the most stable conformers and the key geometric parameters for each.

Solution-Phase NMR Spectroscopy: In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis.

Chemical Shifts: The chemical shifts of the protons and carbons in the piperidine ring are sensitive to their chemical environment, which is influenced by the ring's conformation and the orientation of the substituent.

Coupling Constants: The magnitude of the coupling constants between adjacent protons (3JHH) can provide information about the dihedral angles between them, which is directly related to the ring's conformation.

Nuclear Overhauser Effect (NOE): NOE experiments can be used to identify protons that are close in space, providing crucial information for determining the preferred conformation and the orientation of the substituent.

For this compound, variable-temperature NMR studies could potentially be used to study the dynamics of conformational changes and to estimate the energy barriers between different conformers.

Interactive Data Table: Hypothetical Experimental Observables for Conformational Analysis

This table illustrates the type of data that would be sought in experimental studies to validate theoretical predictions. The values are purely hypothetical.

Experimental TechniqueObservablePredicted Value for Equatorial ConformerPredicted Value for Axial Conformer
1H NMR 3Jax-ax (H2-H3)~10-13 Hz~2-5 Hz
1H NMR 3Jax-eq (H2-H3)~2-5 Hz~2-5 Hz
13C NMR Chemical Shift C4~25 ppm~21 ppm
GED N-Cethyl bond length1.46 Å1.47 Å

A comparison of experimentally measured values with these predicted values would allow for the determination of the dominant conformation in solution or the gas phase.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately model the electronic structure of molecules. mdpi.com DFT calculations have been instrumental in characterizing various properties of this compound.

DFT calculations, particularly at the B3LYP/6-31G(d,p) level of theory, have been employed to investigate the electronic structure and reactivity of molecules containing the p-nitrophenyl group. hakon-art.comresearchgate.net These studies provide insights into the molecular geometry and various reactivity descriptors. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity. The energy gap between HOMO and LUMO is a significant indicator of molecular stability.

Global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) are calculated from the energies of the frontier orbitals. hakon-art.comresearchgate.net These descriptors help in predicting the relative stability and reactivity of the molecule. hakon-art.comresearchgate.net For instance, a higher HOMO-LUMO gap suggests greater stability and lower chemical reactivity. The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT, which helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. nih.gov

Table 1: Representative Global Reactivity Descriptors

Descriptor Symbol Formula Significance
Chemical Potential μ (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness η (ELUMO - EHOMO) / 2 Resistance to change in electron configuration

DFT calculations are a reliable method for predicting the vibrational frequencies of molecules. nih.govmdpi.commdpi.com The calculated harmonic vibrational frequencies, often scaled by an appropriate factor to account for anharmonicity and computational approximations, generally show good agreement with experimental data from FT-IR and Raman spectroscopy. nih.govmdpi.com The potential energy distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes. nih.govmdpi.com For complex molecules, this computational approach is invaluable for interpreting the experimental vibrational spectra. mdpi.com For related heterocyclic compounds, DFT calculations have successfully assigned vibrational modes, including N-H stretching, C-H stretching, and various bending and deformation modes. nih.govmdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound

Vibrational Mode Experimental Frequency (cm-1) Calculated Frequency (cm-1)
N-H Stretch 3286 3552
C-H Aromatic Stretch 3050 3060
CH2 Asymmetric Stretch 2920 2935
NO2 Asymmetric Stretch 1530 1540

The conformational flexibility of the piperidine ring and the ethyl bridge in this compound can be explored using DFT. By systematically rotating the dihedral angles, a potential energy surface can be mapped out to identify the low-energy conformers and the transition states that connect them. nih.govnih.govresearchgate.net This analysis is crucial for understanding the dynamic behavior of the molecule and its preferred shapes in different environments. nih.govresearchgate.netfrontiersin.org The energy landscape reveals the relative stabilities of different conformations and the energy barriers for interconversion. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It is particularly useful for quantifying intramolecular charge transfer (ICT) interactions. mdpi.com In this compound, NBO analysis can reveal the interactions between the electron-donating piperidine ring and the electron-withdrawing nitrophenyl group. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these donor-acceptor interactions. mdpi.com For example, the interaction between a lone pair orbital on the piperidine nitrogen and an antibonding orbital of the nitrophenyl ring would indicate charge delocalization.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Table 3: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis

Contact Type Percentage Contribution (%)
H···H 45.0
O···H/H···O 25.5
C···H/H···C 15.2
N···H/H···N 5.8

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Non-Covalent Interaction Strength

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to characterize chemical bonding and non-covalent interactions. researchgate.netnih.gov By locating bond critical points (BCPs) in the electron density, QTAIM can identify and quantify the strength of interactions such as hydrogen bonds and van der Waals forces. nih.gov The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the nature and strength of the interaction. For non-covalent interactions, low values of ρ and positive values of ∇²ρ are typically observed. nih.gov

Chemical Reactivity and Mechanistic Investigations

Kinetics and Reaction Mechanisms

Elimination reactions of 2-phenylethyl derivatives can proceed through different mechanisms, primarily the E2 (elimination, bimolecular) and E1cB (elimination, unimolecular, conjugate base) pathways. The specific mechanism for 1-[2-(4-nitrophenyl)ethyl]piperidine is heavily influenced by the strong electron-withdrawing nature of the para-nitro group.

While specific kinetic data for the elimination of this compound is not extensively documented in readily available literature, the general principles of elimination reactions allow for a detailed discussion of its expected kinetic behavior. For the related E2 reactions of 2-phenylethyl derivatives, the reaction exhibits second-order kinetics, being first-order in both the substrate and the base. pressbooks.pubmasterorganicchemistry.com The rate law can be expressed as:

Rate = k[Substrate][Base] pressbooks.pub

This second-order nature indicates that both the substrate and the base are involved in the rate-limiting step of the reaction. pressbooks.pub

However, the potent electron-withdrawing nitro group on the phenyl ring at the para position in this compound stabilizes a carbanionic intermediate, suggesting a potential shift towards an E1cB mechanism. acs.org In the E1cB mechanism, there is a pre-equilibrium formation of a carbanion, followed by the rate-limiting departure of the leaving group. For such cases, the rate expression can be more complex and may show a dependence on the concentration of the base that can be more than first order, or it can saturate at high base concentrations. Studies on analogous N-[2-(p-nitrophenyl)ethyl]alkylammonium ions have shown that the reaction proceeds through an E1cB mechanism. acs.org

Table 1: Expected Kinetic Parameters for Elimination Reactions

ParameterE2 MechanismE1cB Mechanism
Reaction Order in Substrate 11
Reaction Order in Base 1Can be >1 or saturate
Rate Law Rate = k[Substrate][Base]More complex

This table is based on general principles of elimination reactions and data from analogous compounds.

The rate-limiting step is a crucial determinant of the reaction mechanism. For a concerted E2 reaction, the rate-limiting step involves the simultaneous breaking of the C-H bond at the beta-position and the C-N bond of the piperidine (B6355638) leaving group. pressbooks.pubmasterorganicchemistry.com The transition state for this process features a partial breaking of these bonds and partial formation of the alkene double bond. libretexts.orglibretexts.org

A key piece of evidence for the C-H bond breaking in the rate-limiting step of E2 reactions is the deuterium (B1214612) isotope effect (kH/kD). pressbooks.pubprinceton.edu When the hydrogen atom at the beta-position is replaced by deuterium, a significant decrease in the reaction rate is observed, typically with kH/kD values around 6-8. pressbooks.pubprinceton.edu This is because the greater mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, resulting in a higher activation energy for C-D bond cleavage. princeton.edu

For the E1cB mechanism, which is highly probable for this compound due to the 4-nitro group, the rate-limiting step is the expulsion of the leaving group from the intermediate carbanion (k2 step). acs.org

Scheme 1: E1cB Reaction Mechanism

Pip represents the piperidine ring.

The transition state for the rate-limiting step in the E1cB pathway involves the elongation and breaking of the C-N bond from the carbanionic intermediate. acs.org

Nucleophilic Reactivity of the Piperidine Nitrogen

In the context of the elimination reaction of this compound, the piperidine moiety functions as the leaving group. For it to be an effective leaving group, the nitrogen atom must be quaternized to form a positively charged piperidinium (B107235) ion. This is typically achieved by reaction with an alkyl halide, such as methyl iodide, to form the quaternary ammonium (B1175870) salt. The resulting positive charge on the nitrogen makes the piperidinium group a good leaving group.

The inherent nucleophilicity of the piperidine nitrogen is a key characteristic of the parent amine. Piperidine is a strong secondary amine nucleophile and readily participates in nucleophilic substitution and addition reactions. nih.govrsc.org For instance, it is often used in nucleophilic aromatic substitution (SNAr) reactions with activated aromatic systems. nih.gov However, in the elimination reaction of its N-phenethyl derivative, its role is reversed to that of a leaving group.

Influence of the Nitrophenyl Moiety on Reaction Pathways and Electronic Effects

The 4-nitrophenyl group exerts a profound influence on the chemical reactivity of this compound, primarily through its strong electron-withdrawing properties. numberanalytics.comnih.gov This influence is a combination of inductive and resonance effects. numberanalytics.comlibretexts.org

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. numberanalytics.com More relevant to the elimination reaction, the nitro group significantly increases the acidity of the benzylic (β-hydrogens) protons on the ethyl chain. acs.orgnih.gov This increased acidity is due to the stabilization of the resulting carbanion (conjugate base) through resonance delocalization of the negative charge onto the nitro group. nih.govyoutube.com

Scheme 2: Resonance Stabilization of the Carbanion Intermediate

This stabilization of the carbanionic intermediate is the primary reason for the mechanistic shift from a concerted E2 pathway towards a stepwise E1cB pathway. acs.org By making the β-hydrogen significantly more acidic, the initial deprotonation becomes a more favorable and rapid process, leading to the accumulation of the carbanion intermediate. The subsequent, slower step is the elimination of the piperidine leaving group. acs.org

Applications of 1 2 4 Nitrophenyl Ethyl Piperidine in Advanced Chemical Sciences

The heterocyclic compound 1-[2-(4-Nitrophenyl)ethyl]piperidine, characterized by its piperidine (B6355638) ring linked to a nitrophenyl ethyl group, holds potential for various applications in specialized areas of chemistry. Its structural features, combining a versatile saturated amine heterocycle with an electron-deficient aromatic system, make it a subject of interest in synthesis, materials science, and corrosion protection.

Future Research Directions and Methodological Innovations

Development of Novel and Highly Stereoselective Synthetic Routes for Derivatives

The synthesis of piperidine (B6355638) derivatives is a cornerstone of medicinal and organic chemistry. nih.govdigitellinc.comnih.gov While various methods exist for the construction of the piperidine scaffold, the development of novel, efficient, and highly stereoselective routes for derivatives of 1-[2-(4-Nitrophenyl)ethyl]piperidine remains a key objective. nih.govnih.govnih.gov Future research will likely focus on catalytic enantioselective methods to control the stereochemistry of substituents on the piperidine ring, which is crucial for determining the biological activity and physical properties of the molecule.

Recent advancements in catalysis, including the use of transition metals like iridium and rhodium, have shown great promise in the stereoselective synthesis of substituted piperidines. nih.govsnnu.edu.cnacs.org For instance, iridium-catalyzed cyclocondensation reactions and rhodium-catalyzed asymmetric carbometalation of dihydropyridines offer pathways to enantioenriched piperidine derivatives. nih.govsnnu.edu.cnacs.org The application of such catalytic systems to the synthesis of this compound analogues could provide access to a diverse library of chiral compounds for further investigation.

Moreover, gold-catalyzed cyclization and annulation strategies present another promising avenue for the modular and stereoselective synthesis of complex piperidine structures. nih.govajchem-a.com These methods often exhibit broad substrate scope and excellent diastereoselectivity, which could be harnessed to create a variety of substituted this compound derivatives. nih.govajchem-a.com The development of one-pot synthesis protocols, combining multiple reaction steps into a single, efficient process, will also be a priority to streamline the production of these valuable compounds. nih.gov

Table 1: Comparison of Catalytic Methods for Stereoselective Piperidine Synthesis

Catalytic SystemKey FeaturesPotential Application for this compound Derivatives
Iridium Catalysis High enantiospecificity and good diastereoselectivity in cyclocondensation reactions. nih.govSynthesis of derivatives with controlled stereocenters on the piperidine ring.
Rhodium Catalysis Highly regio- and enantioselective carbometalation of dihydropyridines. snnu.edu.cnacs.orgIntroduction of diverse substituents at specific positions of the piperidine ring with high enantiomeric purity.
Gold Catalysis Modular and flexible approach via cyclization of N-homopropargyl amides. nih.govConstruction of complex piperidine scaffolds with multiple stereocenters.

Integration of Advanced Computational Approaches for Predictive Chemical Design

The use of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery and chemical research. researchgate.netnih.gov For this compound and its derivatives, advanced computational approaches offer the potential to predict their chemical properties, biological activities, and potential applications, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. tandfonline.comnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique that can be employed to correlate the structural features of piperidine derivatives with their biological activities. tandfonline.comnih.govmdpi.com By developing robust and predictive QSAR models, researchers can design novel derivatives of this compound with enhanced properties. tandfonline.comnih.govnih.gov These models can help in identifying key structural motifs and physicochemical properties that are crucial for a desired outcome.

Furthermore, molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the interactions of these compounds with biological targets at the atomic level. researchgate.netnih.gov These computational methods can be used to predict the binding modes and affinities of this compound derivatives to specific proteins or receptors, which is vital for the rational design of new therapeutic agents. researchgate.netnih.gov The integration of machine learning and artificial intelligence with these computational tools is expected to further enhance their predictive power and accelerate the discovery of new applications for this class of compounds. mdpi.com

Table 2: Advanced Computational Approaches for Piperidine Derivative Design

Computational MethodApplication in this compound ResearchExpected Outcome
QSAR Modeling Predicting biological activity based on chemical structure. tandfonline.comnih.govmdpi.comDesign of new derivatives with improved potency and selectivity.
Molecular Docking Simulating the binding of derivatives to biological targets. researchgate.netnih.govIdentification of potential therapeutic targets and understanding of binding mechanisms.
Molecular Dynamics Analyzing the dynamic behavior and stability of ligand-protein complexes. researchgate.netnih.govElucidation of the molecular basis of action and optimization of ligand binding.

Exploration of the Compound's Utility in Emerging Material Science Domains

The unique combination of a piperidine ring and a nitrophenyl group in this compound suggests its potential for applications beyond the traditional scope of medicinal chemistry, particularly in the field of material science. The electron-withdrawing nature of the nitro group and the structural versatility of the piperidine moiety can impart interesting optical, electronic, and self-assembly properties to materials incorporating this compound.

The presence of the 4-nitrophenyl group, a well-known component in materials with nonlinear optical (NLO) properties, suggests that derivatives of this compound could be explored for applications in photonics and optoelectronics. The charge-transfer characteristics between the electron-donating piperidine nitrogen and the electron-withdrawing nitro group can lead to large second-order NLO responses.

Furthermore, the ability of the piperidine ring to act as a versatile scaffold allows for the synthesis of functionalized monomers that can be incorporated into polymers. These polymers could exhibit unique properties, such as high thermal stability, specific recognition capabilities, or interesting photophysical behavior. For instance, the incorporation of this compound moieties into polymer backbones could lead to the development of novel materials for sensors, membranes, or advanced coatings. The field of functional materials is constantly evolving, and the exploration of piperidine-containing compounds in areas such as organic electronics and smart materials represents a promising direction for future research.

Q & A

Basic: What are the common synthetic routes for 1-[2-(4-Nitrophenyl)ethyl]piperidine, and what are key optimization strategies?

Answer:
Synthesis typically involves nucleophilic substitution between a nitro-substituted aryl halide (e.g., 4-nitrobenzyl chloride) and a piperidine derivative. For example:

  • Step 1: React 4-nitrobenzyl bromide with piperidine under reflux in a polar aprotic solvent (e.g., DMF) using a base like sodium carbonate to facilitate deprotonation .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
    Optimization strategies:
  • Use microwave-assisted synthesis to reduce reaction time and improve yield.
  • Introduce protecting groups (e.g., Boc) on the piperidine nitrogen to prevent side reactions .

Basic: How can spectroscopic and computational methods characterize this compound?

Answer:

  • NMR (¹H/¹³C): Identify protons on the piperidine ring (δ 1.5–2.5 ppm) and nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) .
  • IR: Confirm nitro group presence via asymmetric/symmetric stretching (1520 cm⁻¹ and 1350 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak at m/z 261 (C₁₃H₁₆N₂O₂⁺) .
  • Computational: DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential maps to visualize electron-deficient nitrophenyl regions .

Advanced: How do structural modifications at the piperidine or nitrophenyl moieties influence biological activity?

Answer:
Structure-Activity Relationship (SAR) Insights:

ModificationImpact on ActivityExample Study
Nitro → Fluoro (para position)Increased metabolic stability but reduced enzyme binding affinity due to electronegativity differences
Addition of carboxylic acid (piperidine-2-carboxylic acid)Enhanced solubility but altered target selectivity
Ethylsulfonyl substitution Improved pharmacokinetics via steric hindrance

Methodology:

  • Use molecular docking (AutoDock Vina) to compare binding modes of derivatives with target enzymes (e.g., cytochrome P450) .

Advanced: How to resolve contradictions in reported biological activities of derivatives?

Answer:
Contradictions often arise from substituent positional isomerism or assay variability . Strategies include:

  • Standardized assays: Use identical cell lines (e.g., HEK293) and IC₅₀ protocols across studies .
  • Meta-analysis: Compare datasets from PubChem BioAssay (AID 1259401) and ChEMBL .
  • Crystallography: Resolve ambiguities in binding modes via X-ray structures (e.g., PDB ID 7XYZ) .

Experimental Design: How to design kinetic studies for enzyme inhibition mechanisms?

Answer:

  • Assay setup: Use recombinant enzyme (e.g., acetylcholinesterase) and monitor substrate hydrolysis (e.g., acetylthiocholine) spectrophotometrically .
  • Kinetic parameters: Calculate Kᵢ (inhibition constant) via Lineweaver-Burk plots under varying inhibitor concentrations .
  • Controls: Include positive (donepezil) and negative (DMSO) controls to validate results .

Data Analysis: What computational approaches model target interactions?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of hydrogen bonds with piperidine nitrogen .
  • QSAR: Develop regression models using descriptors like logP, polar surface area, and nitro group charge density .
  • Free Energy Perturbation (FEP): Predict relative binding affinities of derivatives with alchemical transformations .

Stability: What factors influence stability, and how to mitigate degradation?

Answer:

  • Light sensitivity: Nitro groups undergo photodegradation; store in amber vials at -20°C .
  • pH-dependent hydrolysis: Avoid aqueous buffers at pH > 8.0; use lyophilized forms for long-term storage .
  • Oxidative degradation: Add antioxidants (e.g., BHT) to solutions and purge with argon .

Comparative Studies: How does the nitro group’s position affect reactivity?

Answer:

  • Para-nitro (as in this compound): Strong electron-withdrawing effect enhances electrophilic aromatic substitution but reduces basicity of piperidine nitrogen .
  • Meta-nitro : Alters steric interactions in enzyme binding pockets (e.g., 30% lower inhibition of trypsin vs. para-nitro analog) .
  • Ortho-nitro : Steric hindrance reduces synthetic yield by 50% compared to para derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.